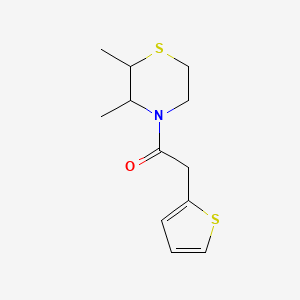
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the class of benzamides, which are known for their ability to interact with various biological targets. In
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves its interaction with various biological targets. It has been shown to act as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, it has been shown to act as a TRPV1 agonist, which may contribute to its potential as a treatment for pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide are still being studied. However, it has been shown to have potential effects on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, and appetite. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is its potential as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation. However, one limitation is that its biochemical and physiological effects are still being studied, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide. One potential direction is to further explore its potential as a treatment for neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its interaction with TRPV1 and its potential as a treatment for pain and inflammation. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound, which may lead to new applications in pharmaceutical research.
In conclusion, 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has potential applications in pharmaceutical research. Its synthesis method has been optimized to yield high purity and yield, and it has been shown to interact with various biological targets. Its potential as a treatment for neurological disorders, pain, and inflammation is still being studied, and further research is needed to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 3-methylthiophene in the presence of a base such as triethylamine. The resulting product is then reacted with cyclohexylamine to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide.
Applications De Recherche Scientifique
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide has been studied for its potential applications in pharmaceutical research. It has been shown to interact with various biological targets, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid 1 (TRPV1). These interactions have led to potential applications in the treatment of pain, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNOS/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRYDRAVZJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)



![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)


